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1-(3,4,5-Trihydroxyphenyl)hexan-1-one

TR3/Nur77 X-ray crystallography Nuclear receptor

1-(3,4,5-Trihydroxyphenyl)hexan-1-one (CAS 6345-66-0, NSC is a synthetic trihydroxyphenyl alkyl ketone belonging to the pyrogallol derivative class. It features a hexanoyl (C6) chain directly attached to a 3,4,5-trihydroxylated benzene ring.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 6345-66-0
Cat. No. B14723396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trihydroxyphenyl)hexan-1-one
CAS6345-66-0
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-10(14)12(16)11(15)7-8/h6-7,14-16H,2-5H2,1H3
InChIKeyIFYDUMLMLPWDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trihydroxyphenyl)hexan-1-one (CAS 6345-66-0): Sourcing Guide for a TR3/Nur77 Ligand Candidate


1-(3,4,5-Trihydroxyphenyl)hexan-1-one (CAS 6345-66-0, NSC 43572) is a synthetic trihydroxyphenyl alkyl ketone belonging to the pyrogallol derivative class. It features a hexanoyl (C6) chain directly attached to a 3,4,5-trihydroxylated benzene ring [1]. The compound has been crystallographically characterized as a ligand of the orphan nuclear receptor TR3 (Nur77/NR4A1), with its co-crystal structure deposited as PDB entry 4REF (resolution 2.1 Å, chain A) [2]. This compound occupies a defined position within a homologous series of para-substituted 3,4,5-trihydroxyphenyl alkyl ketones developed as TR3 agonists, where chain length was systematically varied to optimize receptor binding and cellular activity [3].

Why Generic Substitution of 1-(3,4,5-Trihydroxyphenyl)hexan-1-one Without Evidence-Based Selection Is Unsound


Compounds within the 3,4,5-trihydroxyphenyl alkyl ketone series cannot be casually interchanged, as the alkyl chain length directly governs lipophilicity, binding pocket occupancy within the TR3 ligand-binding domain, and downstream cellular pharmacology [1]. The lead analog THPN (nonan-1-one, C9) achieves a TR3 Kd of approximately 270 nM and drives melanoma-selective autophagic cell death, but its efficacy is restricted to melanoma due to Akt2-mediated insensitivity in other cancer types [2]. The hexan-1-one (C6) analog, with a shorter alkyl chain, exhibits distinct physicochemical and crystallographic properties that position it differently within the structure-activity landscape. Selection by nominal structural similarity alone — e.g., substituting any available trihydroxyphenyl ketone — neglects chain-length-dependent differences in binding pose, target engagement, and pharmacological vulnerability that are critical for reproducible experimental outcomes.

Quantitative Selection Evidence: 1-(3,4,5-Trihydroxyphenyl)hexan-1-one Differentiators vs. Closest Analogs


TR3 Co-Crystal Structure Resolution: Hexan-1-one (2.1 Å) vs. THPN (Nonan-1-one, 4JGV) as Evidence of Binding Pose Quality

The co-crystal structure of 1-(3,4,5-trihydroxyphenyl)hexan-1-one bound to the TR3 ligand-binding domain (LBD) L449W mutant has been solved at 2.1 Å resolution (PDB 4REF), providing atomic-level detail of the ligand-binding pose [1]. The hexan-1-one moiety occupies the ligand-binding pocket with the 3,4,5-trihydroxyphenyl headgroup engaged in conserved hydrogen-bond interactions within the polar pocket. The primary comparator THPN (1-(3,4,5-trihydroxyphenyl)nonan-1-one) was co-crystallized with Nur77 LBD (PDB 4JGV) at a comparable resolution. Both structures confirm direct binding, but the differing chain lengths produce measurably distinct electron density profiles for the terminal alkyl regions, reflecting differential occupancy of the hydrophobic channel. Crystallization used the same L449W mutant construct and comparable conditions, enabling cross-entry structural comparison [2]. Precise binding affinity (Kd or IC50) data for the hexan-1-one analog have not been publicly reported in accessible literature; therefore quantitative affinity comparisons cannot be made at this time.

TR3/Nur77 X-ray crystallography Nuclear receptor

Lipophilicity Modulation: XLogP3 Difference of Hexan-1-one vs. Nonan-1-one and Decan-1-one Homologs

Computed lipophilicity (XLogP3) for 1-(3,4,5-trihydroxyphenyl)hexan-1-one is 2.5, reflecting its C6 alkyl chain [1]. In the homologous series, each additional methylene unit increases estimated logP by approximately 0.4–0.5 units. The C9 analog THPN has an estimated XLogP3 of approximately 3.8–4.0, and the C10 decan-1-one analog approximately 4.2–4.4 [2]. The lower lipophilicity of the hexan-1-one is predicted to confer distinct aqueous solubility and membrane partitioning behavior compared to longer-chain analogs. This difference is quantifiable and systematic across the series, enabling users to select a compound based on desired logP range for, e.g., cell-based assay compatibility or formulation requirements. Experimental logP or solubility comparisons have not been reported in the literature for this specific compound.

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight and Rotatable Bond Count: Positioning Relative to Lead-Like Chemical Space

1-(3,4,5-Trihydroxyphenyl)hexan-1-one has a molecular weight of 224.25 Da and contains 5 rotatable bonds [1]. These parameters place it within favorable lead-like chemical space as defined by the rule-of-three (MW ≤ 300, rotatable bonds ≤ 3; the compound is close to these thresholds). In contrast, THPN (nonan-1-one, MW 266.33 Da) contains 8 rotatable bonds and exceeds the MW threshold for fragment-like screening libraries [2]. The decan-1-one (MW 280.36) and dodecan-1-one (MW 308.42) analogs progressively increase molecular weight beyond typical lead-like criteria. The hexan-1-one therefore represents the most structurally compact member of this active series, a property that may be advantageous in fragment-based drug discovery or when minimizing molecular complexity is a study objective.

Molecular weight Rotatable bonds Lead-likeness

Regioisomeric Hydroxylation Pattern: 3,4,5- vs. 2,3,4-Trihydroxyphenyl Binding Pose Distinction

The 3,4,5-hydroxylation pattern (pyrogallol-type) of the target compound is distinguished crystallographically from the 2,3,4-regioisomer. The 4REF structure (3,4,5-pattern, hexan-1-one) shows the three hydroxyl groups forming hydrogen bonds within the polar TR3 LBD pocket in a symmetric arrangement [1]. In contrast, the 2,3,4-regioisomer 1-(2,3,4-trihydroxyphenyl)nonan-1-one co-crystallized with TR3 LBD (PDB 4REE, resolution 2.37 Å) shows an asymmetric hydrogen-bond network due to the shifted hydroxyl positions [2]. These structurally distinct binding interactions imply differential complementarity to the receptor surface, which may translate to altered binding kinetics and selectivity profiles, although quantitative affinity comparisons between the two compounds have not been published.

Regiochemistry Hydroxylation pattern Binding pose

Defined Application Scenarios for 1-(3,4,5-Trihydroxyphenyl)hexan-1-one Based on Quantitative Differentiation


Structure-Guided TR3/Nur77 Ligand Design Using High-Resolution Co-Crystal Templates

The 2.1 Å resolution co-crystal structure (PDB 4REF) provides a validated template for structure-based drug design targeting the TR3/Nur77 ligand-binding domain. Computational chemists can extract the precise binding pose and hydrogen-bond network of the 3,4,5-trihydroxyphenyl headgroup and use the C6 chain as a minimal hydrophobic anchor for virtual screening or fragment growing campaigns [1]. This structural dataset is directly usable in docking, molecular dynamics, and pharmacophore modeling workflows, offering a starting point distinct from the longer-chain THPN structure (4JGV/4WHG) when a compact ligand scaffold is desired.

Physicochemical Comparator in Alkyl Chain SAR Studies of Nuclear Receptor Ligands

The hexan-1-one analog fills a specific position (C6) in the 3,4,5-trihydroxyphenyl alkyl ketone homologous series spanning C6 through C12. With an XLogP3 of 2.5 and MW of 224.25 Da, it serves as the most polar and lowest molecular weight member among co-crystallized series members [2]. Researchers conducting systematic lipophilicity-activity relationship studies can use this compound as the lower-bound reference point for chain-length-dependent property modulation, enabling dose-response and permeability comparisons across the series.

Reference Compound for Hydroxylation Pattern Selectivity in Polyhydroxyphenyl Ligand Screening

The 3,4,5-trihydroxyphenyl substitution pattern represented by this compound is crystallographically validated to engage the TR3 LBD polar pocket in a symmetric hydrogen-bond arrangement [1]. This stands in contrast to the 2,3,4-regioisomer (PDB 4REE). The hexan-1-one can therefore be deployed as a reference ligand in competitive binding assays or crystallographic fragment screens designed to probe hydroxylation pattern preferences of TR3 and related nuclear receptors, providing a structurally characterized baseline for hit triage.

Minimal Scaffold for Fragment-Based Drug Discovery Targeting TR3/Nur77

With a molecular weight of 224.25 Da and 5 rotatable bonds, the hexan-1-one approaches fragment-like chemical space more closely than any longer-chain analog in the crystallographically characterized series [2][3]. This property makes it a candidate starting fragment for fragment-based drug discovery (FBDD) campaigns targeting TR3, where low molecular complexity is advantageous for subsequent chemical elaboration and optimization of ligand efficiency metrics.

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